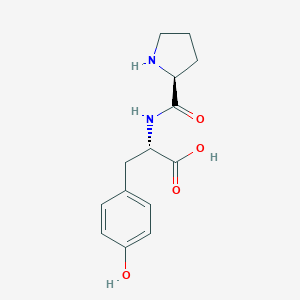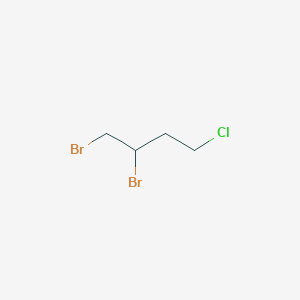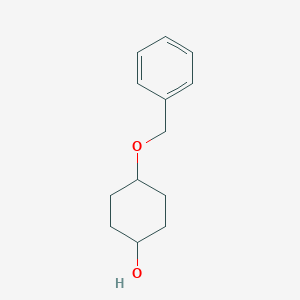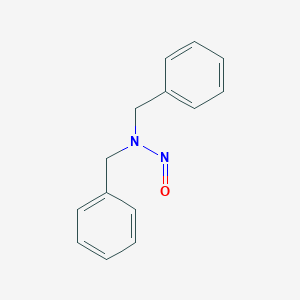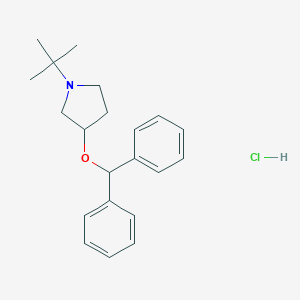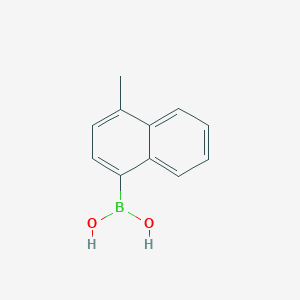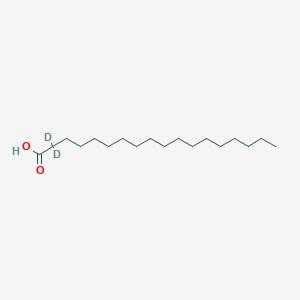
Stearic acid-2,2-d2
概要
説明
Stearic acid-2,2-d2, also known as Octadecanoic acid-2,2-d2, is a labelled analogue of Stearic acid . Stearic acid is a saturated long-chain fatty acid, which is found in animal and plant fats, and is a major component of cocoa butter and shea butter .
Molecular Structure Analysis
The linear formula of Stearic acid-2,2-d2 is CH3(CH2)15CD2CO2H . The molecule has a molecular weight of 286.49 . The InChI string is 1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 .
Physical And Chemical Properties Analysis
Stearic acid-2,2-d2 is a solid with a boiling point of 361 °C (lit.) and a melting point of 68-70 °C (lit.) .
科学的研究の応用
Skin Applications
Stearic acid is increasingly being recognized for its role in skin health. It is used in the development of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) based on stearic acid and glyceryl distearate . These lipid nanoparticles are characterized according to particle size, polydispersity index (PDI), pH, and viscosity . They are used in topical applications if they have sizes less than 300 nm, PDI below 0.3, pH compatible with skin and viscosity lower than 5 mPa.s .
Stability and Cosmetic Benefits
Stearic acid-based nanoparticles are explored for their stability and cosmetic benefits . In long-term stability studies, certain formulations of these nanoparticles remained stable over time . In vivo biocompatibility tests conducted in human volunteers showed no negative impact of the formulations when applied openly or under occlusion .
Source of Stearic Acid to the Skin Barrier
The hydrolysis of glyceryl distearate results in the release of stearic acid, thereby providing a source of stearic acid to the skin barrier . Additionally, the melting range of this material is lower than that of stearic acid, thereby facilitating the preparation method of lipid nanoparticles .
Role in Skin Barrier Function
The outermost layer of the epidermis, the stratum corneum (SC), ensures protection against harmful xenobiotics, and alterations in its lipidic matrix composition are related to several cutaneous dysfunctions . The skin barrier function is usually attributed to ceramides, but the role of free fatty acids, such as stearic acid, has been increasingly acknowledged .
Basis of Lipid Nanoparticles
Stearic acid and glyceryl distearate are used to explore the potential of these materials as the basis of lipid nanoparticles . Different blends of stearic acid, Precirol® ATO 5, Capryol® 90 and Tween® 80 were probed to prepare SLN and NLC .
Increase in Skin Hydration
Efficacy studies with the most stable nanoparticles made of Precirol® ATO 5 showed an increase in skin hydration .
Safety And Hazards
特性
IUPAC Name |
2,2-dideuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FBCWWBABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492800 | |
| Record name | (2,2-~2~H_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic acid-2,2-d2 | |
CAS RN |
19905-58-9 | |
| Record name | (2,2-~2~H_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19905-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



